![molecular formula C17H20FN3O2S B5203394 1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)
1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine, commonly known as FPPE, is a chemical compound that has shown promising results in scientific research. It belongs to the class of piperazine derivatives and has been studied for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The exact mechanism of action of FPPE is not fully understood. However, it is believed to act as a modulator of neurotransmitters, particularly dopamine, serotonin, and norepinephrine. FPPE has been shown to increase the release of dopamine and serotonin in the prefrontal cortex and hippocampus, which are areas of the brain involved in mood regulation and memory. It has also been shown to inhibit the reuptake of norepinephrine, which can lead to increased levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects:
FPPE has been shown to have various biochemical and physiological effects. It can modulate the levels of neurotransmitters in the brain, which can affect mood, behavior, and cognitive function. FPPE has also been shown to reduce the expression of pro-inflammatory cytokines, which can contribute to neurodegenerative diseases and chronic inflammation. In animal models, FPPE has been shown to improve cognitive function and memory, reduce anxiety and depression-like behavior, and protect against neurotoxicity.
Advantages and Limitations for Lab Experiments
FPPE has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. FPPE has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using FPPE in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dose and duration of treatment. FPPE may also have off-target effects that need to be considered when interpreting experimental results.
Future Directions
There are several future directions for the study of FPPE. One area of research is to investigate its potential as a therapeutic agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is to explore its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, more studies are needed to understand the long-term effects of FPPE and its potential for drug development.
Synthesis Methods
The synthesis of FPPE involves a series of chemical reactions that start with the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluorobenzenesulfonyl chloride. This compound is then reacted with 1-(2-pyridyl)ethylpiperazine to obtain FPPE. The yield of FPPE can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Scientific Research Applications
FPPE has been studied for its potential as a therapeutic agent in various diseases, including depression, anxiety, and schizophrenia. It has also been investigated for its neuroprotective and anti-inflammatory properties. In vitro and in vivo studies have shown that FPPE can modulate the activity of neurotransmitters, such as dopamine, serotonin, and norepinephrine, and regulate the expression of pro-inflammatory cytokines. FPPE has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(2-pyridin-2-ylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c18-15-4-6-17(7-5-15)24(22,23)21-13-11-20(12-14-21)10-8-16-3-1-2-9-19-16/h1-7,9H,8,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXWYGPFQOOKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)sulfonyl]-4-[2-(pyridin-2-yl)ethyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203325.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)
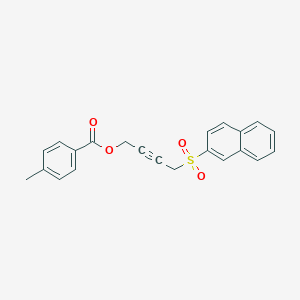
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)
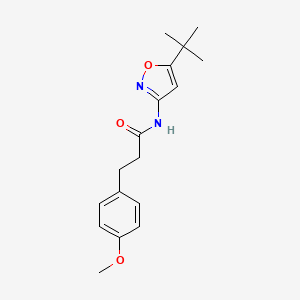
![4-(ethoxycarbonyl)-1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B5203357.png)

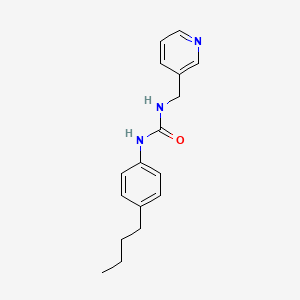
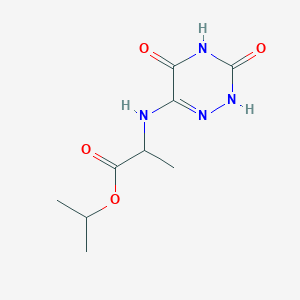
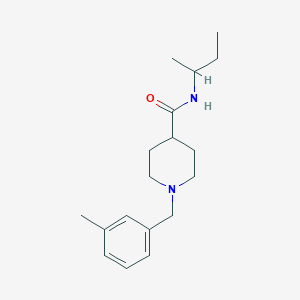
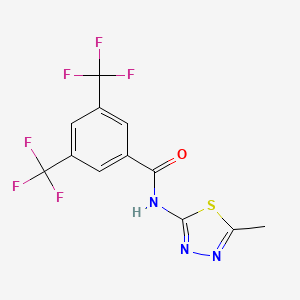
![1-benzyl-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5203405.png)
![(3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5203414.png)
